3-Acetoxy-3',4'-dimethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

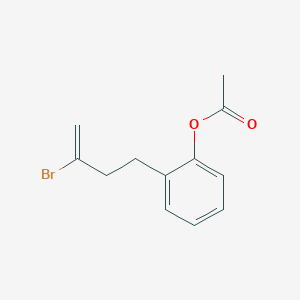

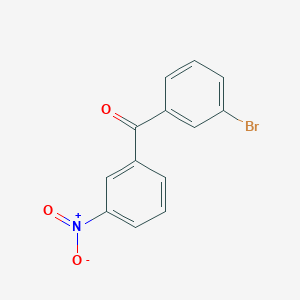

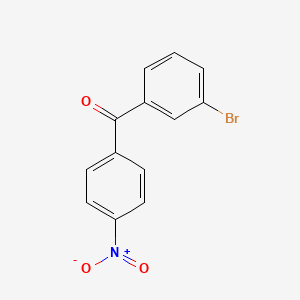

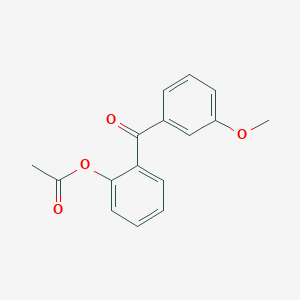

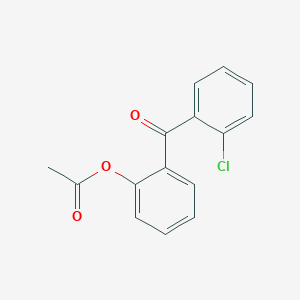

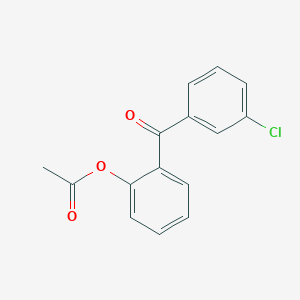

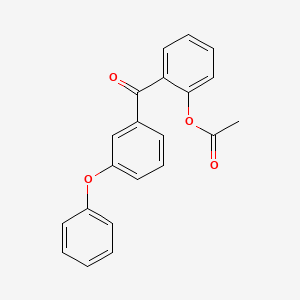

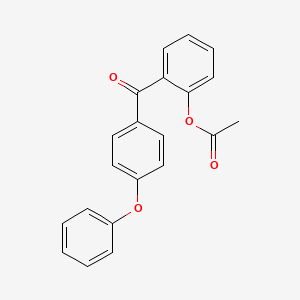

3-Acetoxy-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C17H16O3 . It has a molecular weight of 268.31 . The compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-3’,4’-dimethylbenzophenone consists of a benzophenone core with two methyl groups attached to the 3’ and 4’ positions of one of the phenyl rings, and an acetoxy group attached to the 3 position of the other phenyl ring .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Acetoxy-3’,4’-dimethylbenzophenone has been used in organic synthesis. The compound can be synthesized through the acetylation of 2’,4’-dimethylacetophenone using acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid.

Photosensitizer

This compound has been used as a photosensitizer in photodynamic therapy. This is a type of cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells.

Catalyst in Organic Reactions

3-Acetoxy-3’,4’-dimethylbenzophenone has been used as a catalyst in organic synthesis reactions. It can facilitate various chemical reactions, enhancing the efficiency and selectivity of these processes.

Biochemical Studies

The compound has been used as a reagent in biochemical studies. It can interact with various biological molecules, providing valuable insights into their structure and function.

Antioxidant Properties

3-Acetoxy-3’,4’-dimethylbenzophenone has been shown to have antioxidant properties. This may be useful in preventing or treating oxidative stress-related diseases.

Potential Anti-Cancer Agent

The compound has been studied for its potential to inhibit the growth of certain cancer cells. However, further research is needed to confirm these findings.

Eigenschaften

IUPAC Name |

[3-(3,4-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-8-15(9-12(11)2)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMOKAWFIBPLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641681 |

Source

|

| Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-3',4'-dimethylbenzophenone | |

CAS RN |

890099-17-9 |

Source

|

| Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.